molecular formula C7H9N3 B1396264 (1-Ethyl-1H-pyrazol-4-yl)acetonitrile CAS No. 1238437-27-8

(1-Ethyl-1H-pyrazol-4-yl)acetonitrile

Cat. No. B1396264
M. Wt: 135.17 g/mol
InChI Key: MDLILOGEFQBDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including “(1-Ethyl-1H-pyrazol-4-yl)acetonitrile”, is a topic of ongoing research. Pyrazole-containing compounds are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Scientific Research Applications

Synthesis and Reactivity in Organic Chemistry

  • Catalyst-Mediated Synthesis : The compound 1-Ethyl-1H-pyrazol-4-yl acetonitrile demonstrates potential in catalyst-mediated synthesis. A related compound, 5-(trifluoromethyl)-N-alkyl-1-(3-phenylisoquinoline-1-yl)-1H-pyrazole-4-carboxamides, was synthesized in the presence of catalysts like TBTU and bases like diisopropyl ethylamine in acetonitrile, illustrating the reactivity of such pyrazole derivatives in organic synthesis (Prabakaran, Khan, & Jin, 2012).

  • Synthesis of Heterocycles : The compound acts as a key intermediate in synthesizing diverse heterocycles. For instance, 2-(4-Oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)acetonitrile, a similar compound, was used to synthesize polyfunctionally substituted heterocycles such as pyrazoles and chromenes, showing the versatility of pyrazole derivatives in creating complex organic structures (El‐Mekabaty, 2015).

Biological Applications

  • Cancer Research : Derivatives of 1-Ethyl-1H-pyrazol-4-yl acetonitrile, like ethyl 1-(2'-hydroxy-3'-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate, have shown effects on A549 lung cancer cell growth. This highlights the potential of such compounds in cancer research, particularly in studying cell growth inhibition (Wei et al., 2006).

Synthesis of New Chemical Structures

  • Development of Novel Organic Compounds : 1-Ethyl-1H-pyrazol-4-yl acetonitrile derivatives are used in the creation of new organic compounds, such as 1-(5-Aminopyrazol-4-yl)alkan-1-ones and 5-alkylpyrazole-4-carbonitriles, demonstrating the compound's utility in advancing organic chemistry (Mcfadden & Huppatz, 1991).

Environmental and Green Chemistry

  • Green Chemistry Synthesis : The derivatives of 1-Ethyl-1H-pyrazol-4-yl acetonitrile contribute to green chemistry. A catalyst-free combinatorial library of novel 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile derivatives were developed, emphasizing eco-friendly and efficient synthesis methods (Kumaravel & Vasuki, 2009).

properties

IUPAC Name

2-(1-ethylpyrazol-4-yl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c1-2-10-6-7(3-4-8)5-9-10/h5-6H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDLILOGEFQBDLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=N1)CC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Ethyl-1H-pyrazol-4-yl)acetonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 2
Reactant of Route 2
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 3
Reactant of Route 3
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 4
Reactant of Route 4
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 5
Reactant of Route 5
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile
Reactant of Route 6
Reactant of Route 6
(1-Ethyl-1H-pyrazol-4-yl)acetonitrile

Citations

For This Compound
2
Citations
JP Xu, AC Francis, ME Meuser… - Journal of drug …, 2018 - ncbi.nlm.nih.gov
Recent efforts by both academic and pharmaceutical researchers have focused on the HIV-1 capsid (CA) protein as a new therapeutic target. An interprotomer pocket within the …
Number of citations: 46 www.ncbi.nlm.nih.gov
P Xu - 2017 - search.proquest.com
Human immunodeficiency virus type 1 (HIV-1) is the etiologic agent responsible for the acquired immunodeficiency syndrome (AIDS) pandemic worldwide. Current therapies for HIV-1 …
Number of citations: 1 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.